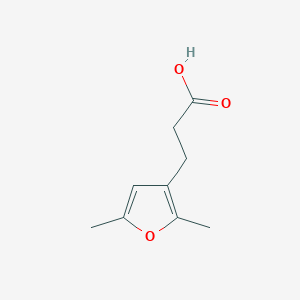![molecular formula C11H21NO B13069065 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,4-dimethylcyclohexyl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,4-dimethylcyclohexanol with azetidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the cyclohexyl group and the azetidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclohexyl group contributes to the compound’s hydrophobicity, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-[(3,4-Dimethylcyclohexyl)oxy]pyrrolidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]piperidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]morpholine
Uniqueness
Compared to similar compounds, 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. The ring strain in azetidine makes it more reactive in certain chemical reactions, providing opportunities for unique transformations and applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-(3,4-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
InChIキー |
PNDQZMNHVBJWGT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


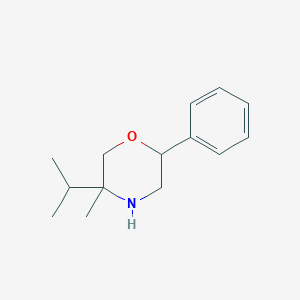
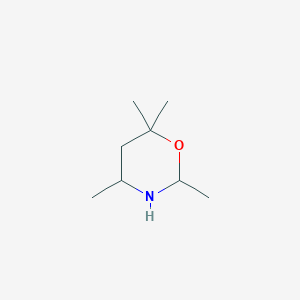

![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
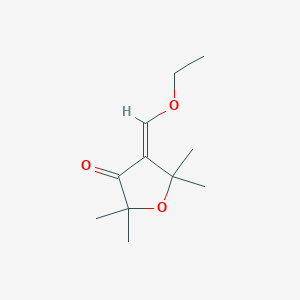
![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)

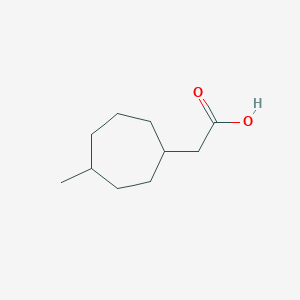

![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
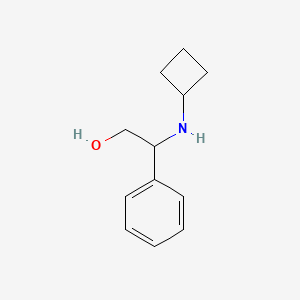

![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
